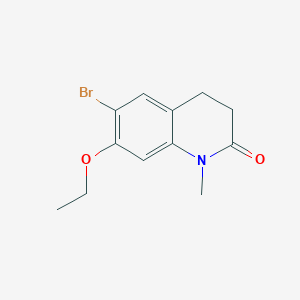
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
描述
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromo group at the 6th position, an ethoxy group at the 7th position, and a methyl group at the 1st position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps starting from simpler organic compounds. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps and conditions can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type and reaction conditions (temperature, pressure, catalysts) is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be used as a probe to study biological systems. Its interactions with various enzymes and receptors can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other colorants. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism by which 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
相似化合物的比较
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Methyl-1,2,3,4-tetrahydroquinolin-2-one: Lacks the bromo and ethoxy groups.
Uniqueness: 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups, which can lead to different chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLABJFJCNDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
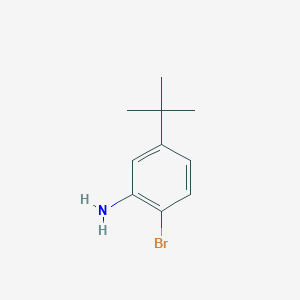
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)


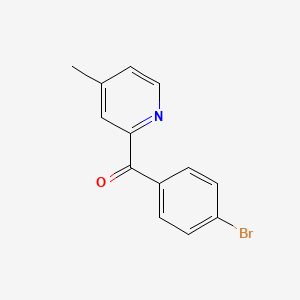

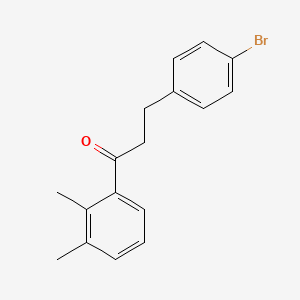

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
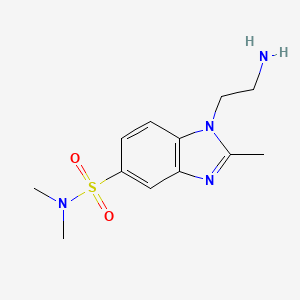
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
